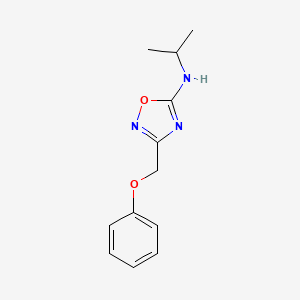

3-(苯氧甲基)-N-(丙烷-2-基)-1,2,4-恶二唑-5-胺

描述

Synthesis Analysis

This would involve a detailed examination of the chemical reactions used to synthesize the compound. It would include the starting materials, reaction conditions, and the sequence of reactions1.Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used2.Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It would include identifying the products of the reaction and the conditions under which the reaction occurs3.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity5.科学研究应用

-

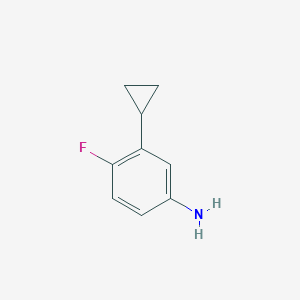

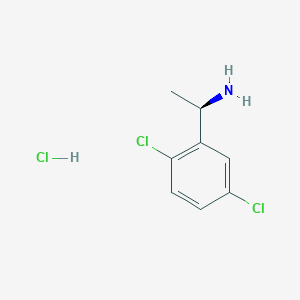

Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines

- Application : This study focuses on the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

- Method : The method involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity .

- Results : After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

-

Bisphenol A derivatives act as novel coactivator binding inhibitors for estrogen receptor b

- Application : This study investigates the binding ability of bisphenol derivatives using competitive binding assays .

- Method : The method involves the use of competitive binding assays with [3H]E2 .

- Results : The results showed that the displacement by the chemical tested (B) against the maximum specific binding (B = 100%) of [3H]E2 .

- Reaction products of m-phenylenebis (methylamine) with 2,2’- [ (1-methylethylidene)bis (4,1-phenyleneoxymethylene)]bisoxirane

- Application : This study focuses on the reaction products of m-phenylenebis (methylamine) with 2,2’- [ (1-methylethylidene)bis (4,1-phenyleneoxymethylene)]bisoxirane .

- Method : The method involves the use of organic synthesis .

- Results : The results showed the formation of a new compound with the molecular formula (C21H24O4.C8H12N2)x .

- 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl

- Application : This study focuses on the structure-to-magnetism correlation of a Blatter radical .

- Method : The method involves the use of organic synthesis .

- Results : The results showed that the nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals .

安全和危害

This would involve examining the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal6.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to understand the compound’s properties and behavior7.

Please note that the specific details for each of these categories would depend on the particular compound and the available research. For a novel or less-studied compound, some of this information may not be available. It’s also important to note that this is a high-level overview, and each of these categories can involve complex and specialized knowledge. For a detailed analysis, consulting with a chemist or other expert may be necessary.

属性

IUPAC Name |

3-(phenoxymethyl)-N-propan-2-yl-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-9(2)13-12-14-11(15-17-12)8-16-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPQTOSUZWEIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NO1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

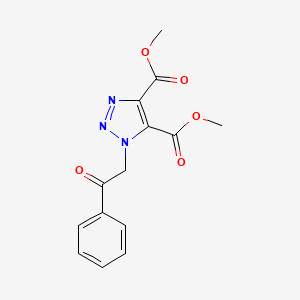

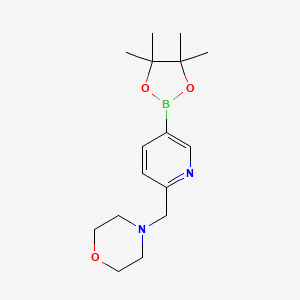

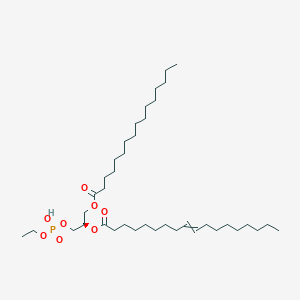

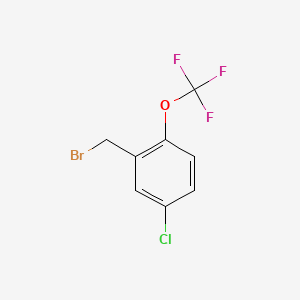

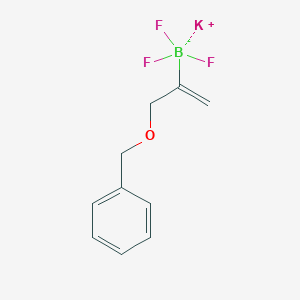

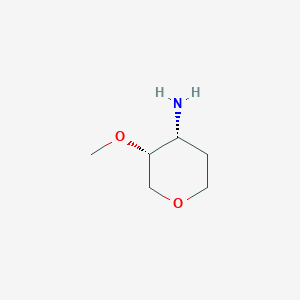

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)